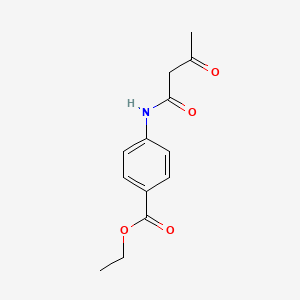

ethyl 4-(acetoacetylamino)benzoate

Description

Ethyl 4-(acetoacetylamino)benzoate is an ester derivative of benzoic acid featuring an acetoacetyl amino substituent at the para position. The acetoacetylamino group (–NH–CO–CH2–CO–) confers unique reactivity and physical properties, distinguishing it from simpler alkyl or amino-substituted benzoates.

Properties

IUPAC Name |

ethyl 4-(3-oxobutanoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-18-13(17)10-4-6-11(7-5-10)14-12(16)8-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVWLSNSCLVHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301367 | |

| Record name | ethyl 4-(3-oxobutanamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30764-23-9 | |

| Record name | 30764-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(3-oxobutanamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-oxobutanamido)benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and refluxing.

Industrial Production Methods

In industrial settings, the production of ethyl 4-(3-oxobutanamido)benzoate may involve the use of modified clay as a solid acid catalyst to improve the conversion rate and reduce environmental impact . This method avoids the use of corrosive sulfuric acid and minimizes waste production.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(acetoacetylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Properties

Recent studies have suggested that derivatives of ethyl 4-(acetoacetylamino)benzoate may possess antibacterial properties. For instance, compounds targeting biotin carboxylase, an enzyme involved in fatty acid synthesis, have shown promise as potential antibiotics. This compound can serve as a scaffold for developing novel antibacterial agents aimed at overcoming antibiotic resistance by inhibiting key metabolic pathways in bacteria .

1.2 Anti-inflammatory and Analgesic Effects

There is emerging evidence that compounds similar to this compound exhibit anti-inflammatory and analgesic effects. Such properties are crucial for developing new treatments for conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a significant role in the inflammatory response .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

This compound is utilized in biochemical research to study enzyme inhibition mechanisms. Its structure allows researchers to investigate how modifications can enhance or reduce inhibitory activity against specific enzymes, providing insights into drug design and development .

2.2 Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. By modifying the acetoacetyl group or the benzoate moiety, researchers can create compounds with tailored properties for specific applications in pharmacology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 4-(3-oxobutanamido)benzoate involves its interaction with specific molecular targets. For instance, in the context of its analgesic properties, the compound may interact with cyclooxygenases (COX-1 and COX-2) to inhibit the synthesis of prostaglandins, thereby reducing pain and inflammation . Additionally, its structure allows it to bind to sodium ion channels, blocking nerve impulse conduction and providing local anesthesia .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The acetoacetylamino group introduces a β-ketoamide moiety, enhancing polarity and hydrogen-bonding capacity compared to other substituents. Key analogs and their properties are summarized below:

*Calculated based on formula.

Key Observations :

- Polarity and Reactivity: The acetoacetylamino group likely enhances hydrogen bonding and thermal stability compared to alkylamino (–NH–C₄H₉) or simple acetamido (–NH–CO–CH₃) groups. This is inferred from the superior performance of ethyl 4-(dimethylamino)benzoate in resin cements, where polar groups improve crosslinking efficiency .

- Biological Activity: Sulfonamidobenzamide derivatives like SABA1 exhibit antimicrobial properties, suggesting that electron-withdrawing substituents (e.g., –SO₂NH–) enhance bioactivity compared to acetoacetylamino groups .

- Physical State: Ethoxylated derivatives exhibit high molecular weights and viscosity due to polyethylene oxide chains, contrasting with the smaller, crystalline ethyl 4-(butylamino)benzoate .

Reactivity and Functional Performance

- Polymerization Initiators: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity than 2-(dimethylamino)ethyl methacrylate in resin cements, achieving a 15–20% higher degree of conversion. This is attributed to the aromatic system stabilizing radical intermediates . The acetoacetylamino group, with its β-ketoamide structure, may further enhance radical generation due to conjugation effects.

- Synthetic Flexibility: Ethyl 4-acetamido-3-nitrobenzoate (MW 238.20) is utilized in multi-step syntheses, where the nitro group facilitates electrophilic substitution reactions. The acetoacetylamino group’s β-keto moiety could similarly enable keto-enol tautomerism, broadening its utility in metal coordination or condensation reactions .

Biological Activity

Ethyl 4-(acetoacetylamino)benzoate, also known as ethyl 4-acetamidobenzoate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including studies on its antioxidant properties, cytotoxic effects, and gastroprotective capabilities.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 219.23 g/mol

- CAS Number : 30764-23-9

This compound is primarily used in the flavoring and fragrance industries, but its biological activities are of significant interest in pharmacological research .

Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. The compound was evaluated using various assays, including:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay measures the ability of a substance to scavenge free radicals. This compound showed significant scavenging activity, indicating its potential as an antioxidant agent.

- FRAP (Ferric Reducing Antioxidant Power) Assay : This assay assesses the reducing power of antioxidants in a sample. The results indicated that the compound has a strong reducing capacity.

- Metal Chelating Activity : The compound also demonstrated significant metal chelation ability, which is crucial for preventing oxidative damage in biological systems.

Cytotoxic Effects

The cytotoxic effects of this compound were evaluated using the MTT assay on WRL68 cell lines. The findings revealed:

- IC : The compound exhibited an IC value greater than 100 µg/mL, suggesting low cytotoxicity at this concentration. This indicates that it may be safe for use in further biological applications .

Gastroprotective Activity

A pivotal study investigated the gastroprotective effects of this compound in a rat model with ethanol-induced gastric mucosal lesions. The study's methodology included:

- Grouping : Rats were divided into several groups receiving different treatments, including a control group and groups treated with varying doses of the compound (5, 10, and 20 mg/kg).

-

Results :

- Reduction of Gastric Lesions : Rats pretreated with this compound showed significantly fewer gastric lesions compared to controls.

- Histological Analysis : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration in treated rats.

- Biochemical Markers : There was an increase in superoxide dismutase (SOD) activity and mucus secretion, alongside a decrease in malondialdehyde (MDA) levels, indicating reduced oxidative stress.

The gastroprotective effect was attributed to the compound's antioxidant activity and its ability to enhance gastric mucosal defenses .

Study on Antioxidant and Cytotoxic Properties

A study published in Pharmaceutical Biology assessed the antioxidant and cytotoxic properties of various derivatives of benzoic acid, including this compound. This research highlighted the compound's potential for therapeutic applications due to its favorable safety profile and efficacy in reducing oxidative stress markers .

Gastroprotective Mechanism Investigation

In another investigation focused on the mechanisms underlying the gastroprotective effects of this compound, researchers noted that pretreatment led to enhanced gastric wall mucus production and upregulation of heat shock proteins (Hsp70), which are crucial for cellular protection under stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.